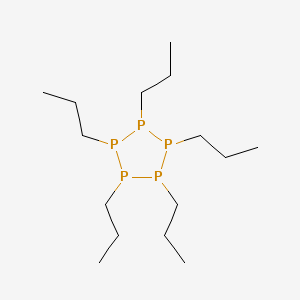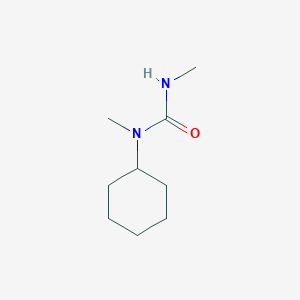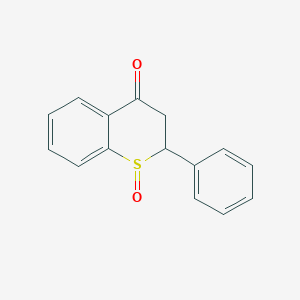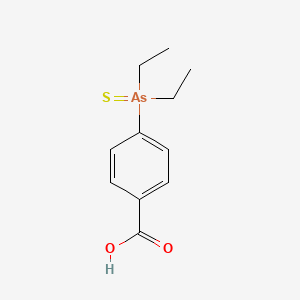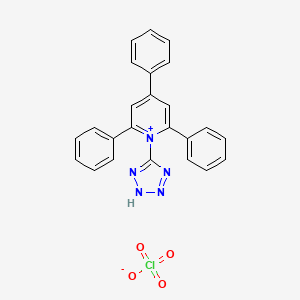
2,4,6-Triphenyl-1-(2H-tetrazol-5-yl)pyridin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triphenyl-1-(2H-tetrazol-5-yl)pyridin-1-ium perchlorate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2,4,6-triphenylpyridine with sodium azide and ammonium chloride under controlled conditions to introduce the tetrazole ring . The final step involves the addition of perchloric acid to form the perchlorate salt .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Triphenyl-1-(2H-tetrazol-5-yl)pyridin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different nitrogen-containing products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl groups, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine compounds .
Applications De Recherche Scientifique
2,4,6-Triphenyl-1-(2H-tetrazol-5-yl)pyridin-1-ium perchlorate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4,6-Triphenyl-1-(2H-tetrazol-5-yl)pyridin-1-ium perchlorate involves its interaction with molecular targets through its tetrazole and pyridinium moieties. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, while the pyridinium core can engage in π-π stacking and other non-covalent interactions . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2,4,6-Triphenyl-1-(2H-tetrazol-5-yl)pyridin-1-ium tetrafluoroborate: Similar structure but with a different counterion.
2,3,5-Triphenyl-2H-tetrazolium chloride: Used as a redox indicator in biochemical assays.
N-[(2’-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl-L-valine methyl ester: Another tetrazole-containing compound with different applications.
Uniqueness: The uniqueness of 2,4,6-Triphenyl-1-(2H-tetrazol-5-yl)pyridin-1-ium perchlorate lies in its specific combination of a pyridinium core with triphenyl and tetrazolyl groups, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of advanced materials and in various research applications .
Propriétés
Numéro CAS |
54575-75-6 |
|---|---|
Formule moléculaire |
C24H18ClN5O4 |
Poids moléculaire |
475.9 g/mol |
Nom IUPAC |
2,4,6-triphenyl-1-(2H-tetrazol-5-yl)pyridin-1-ium;perchlorate |
InChI |
InChI=1S/C24H18N5.ClHO4/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)29(24-25-27-28-26-24)23(17-21)20-14-8-3-9-15-20;2-1(3,4)5/h1-17H,(H,25,26,27,28);(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
OPNDZFAOUGYIPO-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=NNN=N4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene](/img/structure/B14629388.png)
![(3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14629391.png)
![N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine](/img/structure/B14629399.png)

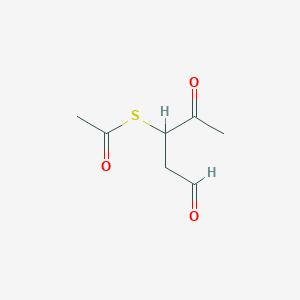
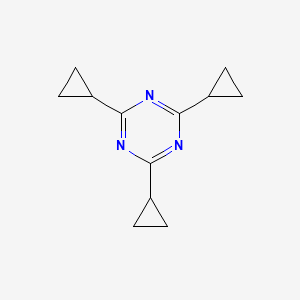
![Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate](/img/structure/B14629425.png)

